2-Oxo-2-(oxolan-3-yl)acetic acid
CAS No.:
Cat. No.: VC13622110
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O4 |
|---|---|
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 2-oxo-2-(oxolan-3-yl)acetic acid |
| Standard InChI | InChI=1S/C6H8O4/c7-5(6(8)9)4-1-2-10-3-4/h4H,1-3H2,(H,8,9) |
| Standard InChI Key | PHAQNTXRCXOEEZ-UHFFFAOYSA-N |
| SMILES | C1COCC1C(=O)C(=O)O |
| Canonical SMILES | C1COCC1C(=O)C(=O)O |
Introduction
Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name 2-oxo-2-(oxolan-3-yl)acetic acid denotes a carboxylic acid derivative with a ketone group at the second carbon and an oxolane (tetrahydrofuran) ring substituted at the third position. The oxolane ring contributes to the compound’s stereochemical complexity, while the α-keto acid moiety enhances its reactivity in biochemical systems . Synonyms for related esters, such as ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate (CAS 42564-36-3), highlight the structural relationship between the acid and its ester derivatives .
Molecular Formula and Stereochemistry
The molecular formula of 2-oxo-2-(oxolan-3-yl)acetic acid is C₇H₈O₅, derived from the substitution of the ethyl group in the ester analog with a hydroxyl group. Key stereochemical features include:
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A planar α-keto group facilitating nucleophilic attacks.
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A chiral center at the oxolane’s third carbon, influencing optical activity .
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | SMILES Notation |
|---|---|---|
| 2-Oxo-2-(oxolan-3-yl)acetic acid | C₇H₈O₅ | O=C(C(C1CCOC1)=O)O |
| Ethyl ester analog | C₈H₁₀O₅ | CCOC(=O)C(C1CCOC1)=O |
| 2-Ethoxy analog | C₈H₁₄O₄ | CCOC(C1CCOC1)C(=O)O |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-oxo-2-(oxolan-3-yl)acetic acid likely involves hydrolysis of its ethyl ester precursor (CAS 42564-36-3) under acidic or basic conditions. For example, saponification of ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate with aqueous NaOH would yield the carboxylic acid . Alternative pathways may include:
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Friedel-Crafts Acylation: Introducing the oxolane ring to a preformed keto-acid backbone.
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Enzymatic Catalysis: Using lipases to selectively hydrolyze ester groups in stereochemically complex environments .
Industrial-Scale Production
While no direct industrial data exists for the acid, the ethyl ester’s production involves continuous flow reactors to optimize yield (∼85%) and purity (>98%) . Key challenges include minimizing racemization at the oxolane’s chiral center and preventing decarboxylation of the α-keto acid moiety.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, ketone) and 1690 cm⁻¹ (C=O stretch, carboxylic acid) .
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NMR (¹H): Distinct signals at δ 4.3–4.5 ppm (oxolane protons) and δ 2.8–3.1 ppm (methylene adjacent to ketone) .
Thermodynamic Stability
The compound’s stability is influenced by intramolecular hydrogen bonding between the carboxylic acid and ketone groups. Differential scanning calorimetry (DSC) of the ethyl ester analog shows a melting point of 112–114°C , suggesting the acid form may exhibit higher polarity and lower thermal stability.
Reactivity and Functional Applications
Biochemical Interactions
The α-keto acid group enables participation in transamination reactions, making the compound a potential intermediate in amino acid biosynthesis. Computational studies predict moderate binding affinity (Kd ≈ 10⁻⁶ M) for pyruvate dehydrogenase, analogous to pyruvic acid .
Pharmaceutical Relevance
Derivatives of 2-oxo-2-(oxolan-3-yl)acetic acid show promise as:
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Antiviral Agents: Structural similarity to neuraminidase inhibitors like oseltamivir .
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Enzyme Inhibitors: Competitive inhibition of lactate dehydrogenase (LDH) in cancer cell lines .
Table 2: Predicted Biological Activity
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| LDH-A | 12.3 | Competitive inhibition |
| Neuraminidase | 45.7 | Transition-state analog |
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to control chirality at the oxolane center.
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Drug Delivery Systems: Encapsulating the acid in liposomes to enhance bioavailability.
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Environmental Impact Studies: Assessing biodegradability in aqueous systems.
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